N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide
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Overview
Description
N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other applications where protection of the amino group is necessary to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide typically involves the protection of the amino groups of the amino acids L-valine, L-leucine, and L-threonine with the Boc group. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the Boc group and to prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl in methanol, and oxalyl chloride in methanol.
Substitution: Reagents such as trimethylsilyl iodide and methanol can be used for selective cleavage of the Boc group.
Major Products Formed
The major products formed from these reactions include the deprotected amino acids and their derivatives, which can be further used in peptide synthesis and other applications.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide has several scientific research applications:
Biology: Employed in the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and other fine chemicals where precise control over the synthesis process is required.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide primarily involves the protection and deprotection of amino groups. The Boc group provides steric hindrance, preventing unwanted reactions at the amino site. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-alaninamide
- N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-serinamide
- N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-isoleucinamide
Uniqueness
N-(tert-Butoxycarbonyl)-L-valyl-L-leucyl-L-threoninamide is unique due to the presence of the threonine residue, which introduces an additional hydroxyl group. This hydroxyl group can participate in hydrogen bonding and other interactions, potentially influencing the compound’s reactivity and the properties of the peptides synthesized from it.
Properties
CAS No. |
61238-56-0 |
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Molecular Formula |
C20H38N4O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H38N4O6/c1-10(2)9-13(17(27)23-15(12(5)25)16(21)26)22-18(28)14(11(3)4)24-19(29)30-20(6,7)8/h10-15,25H,9H2,1-8H3,(H2,21,26)(H,22,28)(H,23,27)(H,24,29)/t12-,13+,14+,15+/m1/s1 |
InChI Key |
CVZNIAQYVZICMB-QPSCCSFWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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